2-(1-methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride
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Overview
Description
2-(1-methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H15N3O2.2ClH. It is known for its potential applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its imidazole ring, which is a common structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride typically involves the reaction of 1-methylpiperidine with imidazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the imidazole ring.
Scientific Research Applications
2-(1-methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(1-methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid;dihydrochloride: Another compound with a similar structure but different functional groups.
3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid;dihydrochloride: A compound with a similar piperidine moiety but different aromatic ring.
Uniqueness
2-(1-methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-13-4-2-7(3-5-13)9-11-6-8(12-9)10(14)15;;/h6-7H,2-5H2,1H3,(H,11,12)(H,14,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRCVQVSEDJGND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=NC=C(N2)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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